molecular formula C9H5BrINO B13129348 2-Bromo-5-(2-iodophenyl)oxazole

2-Bromo-5-(2-iodophenyl)oxazole

Cat. No.: B13129348
M. Wt: 349.95 g/mol
InChI Key: QHPQTCCDDSSOQE-UHFFFAOYSA-N
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Description

Structure and Properties 2-Bromo-5-(2-iodophenyl)oxazole (C₉H₅BrINO, MW: 338.96 g/mol) is a halogenated oxazole derivative featuring a bromine atom at position 2 of the oxazole ring and a 2-iodophenyl substituent at position 4. The compound’s structural uniqueness arises from the combination of bromine (electron-withdrawing) and iodine (bulky, polarizable) groups, which influence its electronic, steric, and physicochemical properties. These attributes make it a promising intermediate in pharmaceutical synthesis and material science .

Synthesis
The synthesis likely follows the Van Leusen oxazole method, leveraging TosMIC (p-toluenesulfonylmethyl isocyanide) and electrophilic halogenation. For example, bromination can be achieved using N-bromosuccinimide (NBS), while iodination may require directed metalation or Ullmann coupling .

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

2-bromo-5-(2-iodophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

QHPQTCCDDSSOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-iodophenyl)oxazole typically involves the condensation of 2-iodophenylamine with a brominated oxazole precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetic nanocatalysts have also been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-iodophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated oxazole derivatives .

Scientific Research Applications

2-Bromo-5-(2-iodophenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-iodophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-5-(2-iodophenyl)oxazole Br (C2), 2-IC₆H₄ (C5) C₉H₅BrINO 338.96 Dual halogenation enhances cross-coupling potential.
5-(4-Bromo-2,3-dimethylphenyl)oxazole Br, 4-(2,3-Me₂)C₆H₃ (C5) C₁₁H₁₀BrNO 252.11 Methyl groups increase steric hindrance; reduced reactivity.
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Br (C4), Ph (C5) C₁₄H₉BrN₂O 301.14 Oxadiazole core alters electronic properties; higher π-acidity.
2-Bromo-5-(trifluoromethyl)thiazole Br (C2), CF₃ (C5) C₄HBrF₃NS 232.02 Thiazole ring (S vs. O) increases lipophilicity.

Key Observations :

  • Halogen Effects: Bromine and iodine in the target compound enable diverse reactivity (e.g., Suzuki coupling at Br, nucleophilic substitution at I) compared to monohalogenated analogs .
  • Heterocycle Core : Oxadiazoles (e.g., ) exhibit stronger electron-withdrawing effects than oxazoles, affecting charge distribution and intermolecular interactions .

Physicochemical Properties

  • Boiling/Melting Points : Heavier halogens (e.g., iodine) increase molecular weight and intermolecular forces, leading to higher melting/boiling points compared to fluorine or methyl-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)thiazole, predicted bp: 182.8°C vs. oxazole’s bp: 69–70°C ).
  • Lipophilicity : The iodophenyl group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability but reducing aqueous solubility compared to polar substituents (e.g., oxadiazoles ).

Advantages of Target Compound :

  • Dual Reactivity : Bromine and iodine allow sequential functionalization (e.g., cross-coupling followed by bioconjugation) .
  • Scalability : Conventional methods (e.g., Van Leusen) are well-established but may require optimization for greener protocols .

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